Piperidine-3,5-dicarboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
piperidine-3,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWGOKNLNRUDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Piperidine 3,5 Dicarboxylic Acid and Analogues
Classical and Established Synthetic Routes to the Piperidine-3,5-dicarboxylic Acid Core
The foundational methods for constructing the this compound framework have relied on established organic reactions, including cyclization, amine alkylation, and the hydrogenation of pyridine (B92270) precursors. These routes, while often effective, may lack the stereocontrol offered by more contemporary methods.
Cyclization Reactions for this compound Scaffolds
Cyclization reactions represent a primary strategy for the formation of the piperidine (B6355638) ring. These methods typically involve the formation of one or two carbon-nitrogen bonds in an acyclic precursor to construct the heterocyclic system. Intramolecular cyclization of suitable amine-containing precursors is a common approach. nih.gov For instance, the Dieckmann condensation of a diester followed by hydrolysis and decarboxylation can be employed to form a 4-piperidone, which can then be further functionalized. dtic.mil Another approach involves the aza-Prins cyclization, where an iminium ion reacts with an alkene in an intramolecular fashion to yield the piperidine ring. acs.org Lewis acid-catalyzed ene cyclizations of 4-aza-1,7-dienes have also been shown to produce 3,4-disubstituted and 3,4,5-trisubstituted piperidines. nih.gov The outcome of these cyclizations can be highly dependent on the nature of the activating groups and the Lewis acid used. nih.gov More recently, electroreductive cyclization of imines with terminal dihaloalkanes has emerged as a method for synthesizing piperidine derivatives. nih.gov
Amine Alkylation Strategies in this compound Synthesis
Amine alkylation, a fundamental reaction in organic chemistry, can be applied to the synthesis of the piperidine ring system. This typically involves the reaction of a primary amine with a dihaloalkane. nih.gov However, a significant challenge in amine alkylation is the potential for overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction. masterorganicchemistry.com To circumvent this, strategies such as using a large excess of the amine or employing protecting groups are often necessary. One-pot methods integrating amide activation, reduction, and intramolecular nucleophilic substitution have been developed to provide a more controlled route to piperidines from halogenated amides. nih.gov
Catalytic Hydrogenation of Pyridine-3,5-dicarboxylic Acid Precursors
One of the most direct and widely used methods for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, pyridine-3,5-dicarboxylic acid. This reaction involves the reduction of the pyridine ring using hydrogen gas in the presence of a metal catalyst.
A variety of catalysts have been employed for this transformation, with rhodium and palladium being particularly effective. For instance, the hydrogenation of nicotinic acid (pyridine-3-carboxylic acid) to nipecotic acid has been successfully achieved using a rhodium on alumina (B75360) catalyst in an aqueous solution containing ammonia (B1221849). google.com The presence of ammonia is often crucial to prevent decarboxylation, a common side reaction. google.com Similarly, dimethyl pyridine-3,5-dicarboxylate (B1229872) can be hydrogenated to the corresponding piperidine derivative using a platinum oxide (Adam's catalyst) in acetic acid. chemicalbook.com
The choice of catalyst and reaction conditions can significantly influence the efficiency and chemoselectivity of the hydrogenation. Rhodium oxide (Rh₂O₃) has been shown to be a stable and commercially available catalyst for the reduction of various functionalized pyridines under mild conditions. rsc.org Nanolayered cobalt-molybdenum sulfide (B99878) catalysts have also been developed for the chemoselective hydrogenation of the N-heteroarene ring in the presence of other reducible functional groups. researchgate.net
| Precursor | Catalyst | Conditions | Product | Yield | Reference |
| Nicotinic Acid | 5% Rhodium on Alumina | Water, Ammonia, 2 atm H₂ | Nipecotic Acid | - | google.com |
| β-(3-pyridyl)propionic acid | 5% Rhodium on Carbon | Water, Ammonia, 2.5 atm H₂ | β-3-Piperidylpropionic Acid | 94% | google.com |
| Dimethyl pyridine-3,5-dicarboxylate | Platinum Oxide (PtO₂) | Acetic Acid, 50 psi H₂ | cis/trans-Dimethyl piperidine-3,5-dicarboxylate | 100% | chemicalbook.com |
| Functionalized Pyridines | Rhodium Oxide (Rh₂O₃) | TFE, 5 bar H₂, 40 °C | Functionalized Piperidines | - | rsc.org |
Modern and Asymmetric Synthesis Approaches for this compound
The demand for enantiomerically pure piperidine derivatives for pharmaceutical applications has driven the development of modern and asymmetric synthetic methodologies. These approaches aim to control the stereochemistry of the final product, providing access to specific stereoisomers.
Chemoenzymatic Methods for Enantioselective Synthesis of this compound and its Derivatives
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce chiral compounds. Enzymes, with their inherent chirality, can catalyze reactions with high enantioselectivity. In the context of piperidine synthesis, enzymes can be used to resolve racemic mixtures or to perform asymmetric transformations.
One notable approach involves the use of a combination of oxidase and reductase enzymes to dearomatize pyridinium (B92312) salts, leading to enantioenriched 3- and 4-substituted piperidines. tmc.edu Another strategy utilizes transaminases in a dynamic kinetic resolution to produce enantiopure piperidines. nih.gov L-glutamic acid, a readily available chiral starting material, has also been employed in the multi-step synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives. niscpr.res.in This route involves classical chemical transformations such as esterification, reduction, and cyclization, with the initial chirality of the starting material guiding the stereochemical outcome.
Asymmetric Desymmetrization Strategies for Chiral this compound Analogues
Asymmetric desymmetrization is a powerful strategy for generating chiral molecules from achiral, prochiral, or meso starting materials. This approach involves the selective reaction of one of two enantiotopic or diastereotopic groups in the substrate.
For the synthesis of chiral piperidine analogues, a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate has been developed. tmc.edunih.gov This key step provides access to 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. tmc.edunih.gov A subsequent reduction step then furnishes the desired enantioenriched 3-substituted piperidines. tmc.edu This three-step sequence, involving partial reduction of pyridine, asymmetric carbometalation, and a final reduction, offers a versatile route to a variety of chiral piperidine derivatives. tmc.edunih.gov
| Strategy | Key Reaction | Catalyst/Reagent | Product | Enantioselectivity | Reference |
| Chemoenzymatic Dearomatization | Enzymatic reduction of pyridinium salts | Oxidase and Reductase enzymes | Enantioenriched 3- and 4-substituted piperidines | - | tmc.edu |
| Dynamic Kinetic Resolution | Transaminase-based resolution | Transaminase | Enantiopure piperidines | - | nih.gov |
| Asymmetric Reductive Heck Reaction | Carbometalation of dihydropyridines | Rhodium catalyst with chiral ligand | Enantioenriched 3-substituted tetrahydropyridines | High | tmc.edunih.gov |
| Synthesis from Chiral Pool | Multi-step synthesis from L-glutamic acid | - | Enantiomerically pure 3-(N-Boc amino) piperidines | High | niscpr.res.in |
Kinetic Resolution Techniques for Enantioenriched this compound Derivatives
Kinetic resolution has emerged as a powerful strategy for obtaining enantioenriched piperidine derivatives. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, allowing for the separation of a racemic mixture.
One notable approach involves the use of a chiral base system, such as n-butyllithium (n-BuLi) and the chiral ligand sparteine, to selectively deprotonate one enantiomer of an N-Boc-protected piperidine derivative. whiterose.ac.ukrsc.org This method has been successfully applied to the kinetic resolution of 2-aryl-4-methylenepiperidines and spirocyclic 2-arylpiperidines, yielding both the unreacted, enantioenriched starting material and the functionalized product with high enantiomeric ratios. whiterose.ac.ukrsc.org The efficiency of this resolution is influenced by the substitution pattern on the piperidine ring, with a strong preference observed for the acylation of conformers where the α-substituent occupies an axial position. nih.gov
Enzymatic kinetic resolution offers another valuable avenue. Lipases, for instance, have been employed in the enantioselective acylation of racemic piperidine derivatives. nih.gov The choice of enzyme and the protecting group on the piperidine nitrogen can significantly influence the enantioselectivity of the reaction. nih.gov For example, in the resolution of 2-piperidineethanol, Lipase PS was found to be the most selective among the lipases tested, and an N-Boc protecting group generally resulted in better substrate recognition. nih.gov While effective, a key consideration in kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. nih.gov
Table 1: Examples of Kinetic Resolution of Piperidine Derivatives
| Substrate | Chiral Reagent/Catalyst | Product(s) | Enantiomeric Ratio (er) / Selectivity Factor (s) | Reference |
| N-Boc-2-aryl-4-methylenepiperidines | n-BuLi / (+)-sparteine | Recovered starting material and 2,2-disubstituted product | High er | whiterose.ac.uk |
| N-Boc-spirocyclic 2-arylpiperidines | n-BuLi / (+)-sparteine | Recovered starting material and functionalized product | High er | rsc.org |
| Racemic 2-piperidineethanol | Lipase PS | Enantioenriched alcohol and acylated product | Moderate to high enantioselectivity | nih.gov |
| Disubstituted piperidines | Chiral hydroxamic acid / NHC | Enantioenriched amine and acylated product | s up to 52 | nih.gov |
Radical-Mediated Intramolecular Cyclization Pathways for Piperidine Ring Formation
Radical-mediated intramolecular cyclization presents a versatile and powerful strategy for the construction of the piperidine ring system. These methods often proceed under mild conditions and exhibit good functional group tolerance.
A common approach involves the generation of a nitrogen-centered or carbon-centered radical which then undergoes an intramolecular cyclization to form the six-membered ring. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes to produce various piperidines. mdpi.com Another strategy involves the 1,6-hydrogen atom transfer (HAT) in N-radical species, which can be generated through various means, including copper catalysis or electrolysis, leading to the formation of piperidines. nih.gov
The regioselectivity of the cyclization, typically following either a 6-endo or 5-exo pathway, can be influenced by the reaction conditions and the substrate structure. For example, the radical cyclization of 1,6-enynes initiated by triethylborane (B153662) can lead to polysubstituted alkylidene piperidines through a complex radical cascade. mdpi.com Similarly, the intramolecular cyclization of 7-substituted-6-aza-8-bromooct-2-enoates provides a route to 2,4-disubstituted piperidines. organic-chemistry.org
Recent advancements in this area include the use of photoredox catalysis to mediate the radical cyclization of aldehydes with pendant alkenes, offering a mild and efficient route to piperidine structures. organic-chemistry.org Furthermore, electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been demonstrated as a green and sustainable method for synthesizing piperidine derivatives. nih.gov
Copper-Catalyzed C-H Amination Routes to Piperidine Structures
Copper-catalyzed intramolecular C-H amination has become a prominent method for the synthesis of piperidines, offering a direct and atom-economical approach to form the C-N bond. acs.orgresearchgate.net This strategy involves the activation of a C-H bond and its subsequent reaction with a nitrogen-containing functional group within the same molecule, facilitated by a copper catalyst.
A significant advancement in this area is the use of N-fluoro amides as substrates. acs.orgresearchgate.netresearchgate.net In this process, a copper catalyst facilitates the activation of both the N-F bond and a C-H bond, leading to the formation of the piperidine ring with high regio- and chemoselectivity. researchgate.net Mechanistic studies suggest the involvement of a copper(II) species and the potential for a Cu(I)/Cu(II) catalytic cycle. researchgate.net The nature of the ligand on the copper catalyst and the halide on the amide can influence the reaction's efficiency. researchgate.net
These copper-catalyzed C-H amination reactions have been shown to be effective for the synthesis of both piperidines and pyrrolidines, with the ring size being predictable based on the substrate structure. nih.govresearchgate.net The reaction tolerates a variety of functional groups and can be applied to the synthesis of complex molecules. beilstein-journals.org For example, this methodology has been utilized in the intramolecular amination of C(sp³)–H bonds of secondary amines to access various azacycles, including piperidines. nih.gov
Synthesis of Functionalized this compound Derivatives
Strategies for Halogenated this compound Derivatives
The synthesis of halogenated this compound derivatives can be achieved through various strategic approaches, often involving the introduction of the halogen at an early stage of the synthesis or through functionalization of a pre-formed piperidine ring.
One potential route involves the use of halogenated starting materials in a cyclization reaction. For instance, a process for preparing fluoromethyl-substituted pyridine dicarboxylates has been described, which could potentially be reduced to the corresponding piperidine derivatives. google.com Another approach could involve the intramolecular cyclization of a linear precursor already containing the desired halogen atoms.
Alternatively, halogenation can be performed on a pre-existing piperidine-3,5-dicarboxylate scaffold. Standard halogenation methods can be employed, although the reactivity of the piperidine ring and the directing effects of the existing substituents must be considered. The presence of two carboxylic acid groups at the 3 and 5 positions will influence the regioselectivity of the halogenation.
Alkyl and Aryl Substituted this compound Synthesis
The synthesis of alkyl and aryl substituted piperidine-3,5-dicarboxylic acids can be approached through several methodologies, primarily involving either the construction of the piperidine ring with the desired substituents already in place or the introduction of these groups onto a pre-formed piperidine scaffold.
One of the classical methods for constructing the piperidine ring is the Hantzsch pyridine synthesis, which can be adapted to produce substituted dihydropyridines that are subsequently reduced to piperidines. A variation of this involves the condensation of an acetone (B3395972) dicarboxylic acid ester with an aldehyde (which would introduce the alkyl or aryl group at the 4-position) and ammonia or a primary amine. google.com
More modern approaches include rhodium-catalyzed asymmetric arylation of aliphatic N-tosylaldimines, which can provide access to enantioenriched 3-substituted piperidines. organic-chemistry.orgtmc.edu Additionally, palladium-catalyzed cross-coupling reactions can be used to introduce aryl groups.
The introduction of alkyl or aryl groups onto a pre-existing piperidine ring can also be achieved. For example, enolates of piperidones can be alkylated or arylated. youtube.com Furthermore, radical cyclization of precursors containing alkyl or aryl substituents is a viable route. For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates leads to 2,4-disubstituted piperidines. organic-chemistry.org
Table 2: Synthesis of Substituted Piperidine Derivatives
| Starting Material(s) | Reagents/Conditions | Product Type | Reference |
| Acetone dicarboxylic acid ester, Acetaldehyde (B116499), Ammonia/primary amine | Condensation | 2,6-Dimethyl-4-ketothis compound esters | google.com |
| Pyridine, Arylboronic acids | Rh-catalyzed asymmetric reductive Heck reaction | 3-Aryl-tetrahydropyridines (precursors to piperidines) | tmc.edu |
| 7-Substituted-6-aza-8-bromooct-2-enoates | Radical cyclization | 2,4-Disubstituted piperidines | organic-chemistry.org |
| Aromatic amines, Aromatic aldehydes, Acetoacetate | Fumaric or maleic acid catalysis | Substituted tetrahydropyridines (precursors to piperidines) | researchgate.net |
Synthesis of β-Keto Ester Intermediates for this compound Production
The synthesis of this compound often proceeds through a key β-keto ester intermediate, typically formed via an intramolecular Dieckmann condensation. This reaction involves the cyclization of a diester to form a cyclic β-keto ester.
A classic approach involves the condensation of acetone dicarboxylic acid esters with acetaldehyde and ammonia or a primary amine, which directly yields a 4-ketothis compound ester. google.com This method, however, is not universally applicable with all aldehydes. google.com
A more general and widely used strategy is the intramolecular Claisen condensation (Dieckmann condensation) of a tertiary amine bearing two ester-containing side chains. nih.gov This approach, however, can be limited by low to moderate yields and may require a deprotection step. nih.gov
Alternative methods for preparing the β-keto ester precursors have been developed. For example, the reaction of aldehydes with ethyl diazoacetate in the presence of a Lewis acid catalyst like NbCl₅ can produce β-keto esters. organic-chemistry.org Another strategy involves the C-acylation of enol silyl (B83357) ethers or ketene (B1206846) silyl acetals. organic-chemistry.org More recently, methods for the synthesis of β-keto esters from carboxylic acids have been developed, involving activation of the carboxylic acid and subsequent reaction with an enolate. nih.govnih.gov These modern methods offer milder reaction conditions and broader substrate scope for the synthesis of the crucial β-keto ester intermediates required for this compound production. organic-chemistry.orgresearchgate.net
Purification and Isolation Techniques for this compound and Synthetic Intermediates
The effective purification and isolation of this compound and its synthetic intermediates are critical for obtaining materials of high purity, which is essential for subsequent synthetic steps and final applications. The choice of purification method depends on the specific properties of the target compound and its impurities, including its stereochemistry. Key techniques employed include recrystallization for enhancing enantiomeric purity and various forms of chromatography for separating complex mixtures.
Recrystallization is a powerful and widely used technique for the purification of solid compounds. For chiral molecules like this compound, which exists as enantiomers, a specialized approach is required to separate a racemic mixture. This process, known as chiral resolution by crystallization, is a cornerstone of stereochemistry. wikipedia.org
The most common method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral resolving agent, typically a chiral amine (e.g., 1-phenylethylamine) or an amino acid derivative. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities. This difference allows for their separation by fractional crystallization. wikipedia.orgrsc.org
The general protocol involves:
Salt Formation: The racemic this compound is dissolved in a suitable solvent and treated with a sub-stoichiometric amount of a chiral resolving agent.
Fractional Crystallization: The solution is carefully cooled or the solvent is slowly evaporated, causing the less soluble diastereomeric salt to crystallize out of the solution first. rsc.org The stability and solubility of the salt are key factors that make the resolution possible. rsc.org
Isolation: The crystallized salt is isolated by filtration. This salt now contains an enriched concentration of one of the desired enantiomers. A multi-stage crystallization process may be necessary to achieve high enantiomeric excess (ee). rsc.org
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid or base to break the ionic bond, regenerating the chiral resolving agent and liberating the now enantiomerically pure this compound.
The selection of the appropriate chiral resolving agent and solvent system is often empirical and crucial for a successful resolution. wikipedia.org While highly effective, a challenge in this method can be the formation of a solid solution, where both diastereomers co-crystallize, limiting the achievable purity in a single step. chemrxiv.org
Chromatography is an essential analytical technique that separates components from a mixture based on their differential affinities for a stationary phase and a mobile phase. nih.gov For the purification of this compound and its analogues, particularly for separating stereoisomers, high-performance liquid chromatography (HPLC) and simulated moving bed (SMB) chromatography are especially valuable.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material for isolation purposes. It is particularly well-suited for separating closely related compounds, including enantiomers and diastereomers. researchgate.netsielc.com
Normal-Phase Chiral HPLC: This technique is a powerful tool for resolving enantiomers. A chiral stationary phase (CSP) is used, which interacts differently with each enantiomer, leading to different retention times and thus, separation. For piperidine derivatives, specific chiral columns have proven effective. For instance, a study on the enantiomeric separation of a related compound, (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, demonstrated excellent resolution on a Chiralpak IA column. nih.gov Such methods can be scaled up for preparative purposes to isolate gram quantities of enantiopure material. researchgate.net
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | Chiralpak IA (5 µm) |
| Mobile Phase | n-hexane:ethanol (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Resolution (Rs) | > 10 |
Reverse-Phase HPLC: This is a common technique for general purification and the isolation of synthetic intermediates from reaction mixtures. Using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier like formic or phosphoric acid), it can effectively separate compounds based on their hydrophobicity. sielc.com This method is highly scalable and can be adapted for preparative separations. sielc.com
Simulated Moving Bed (SMB) Chromatography
For large-scale, industrial applications, simulated moving bed (SMB) chromatography offers significant advantages over traditional batch preparative HPLC. SMB is a continuous, counter-current chromatographic process that leads to higher productivity, reduced solvent consumption, and increased efficiency. carbogen-amcis.comnih.govresearchgate.net It is exceptionally well-suited for binary separations, making it an ideal technology for resolving racemic mixtures into pure enantiomers. carbogen-amcis.comnih.gov
The SMB system simulates the counter-current movement of the solid stationary phase by periodically switching the inlet (feed, eluent) and outlet (extract, raffinate) ports along a series of fixed-bed columns. youtube.com This continuous operation maintains an optimal separation zone, allowing for constant feeding of the mixture and collection of the purified products. carbogen-amcis.com
While specific SMB parameters for this compound are not detailed, the principles are broadly applicable. The development of an SMB process involves:
Method Development: Initial screening of suitable stationary and mobile phases using analytical HPLC.
Parameter Determination: Measuring adsorption isotherms and mass-transfer parameters for each enantiomer on the selected stationary phase. nih.gov
Process Optimization: Using modeling and simulation to determine the optimal flow rates for the eluent, feed, extract, and raffinate streams, as well as the port switching time, to maximize purity and throughput. nih.gov
The efficiency of SMB chromatography makes it a preferred method for the large-scale production of single-enantiomer active pharmaceutical ingredients. carbogen-amcis.comnih.gov Research has shown that preparative separation of piperidine racemates by SMB can yield enantiopure isomers in quantities of over 100 grams. researchgate.net
| Performance Metric | Improvement with SMB |
|---|---|
| Productivity/Throughput | Significantly Higher |
| Solvent Consumption | Reduced |
| Product Concentration | Higher |
| Stationary Phase Usage | More Efficient |
| Process Type | Continuous |
Chemical Reactivity and Mechanistic Transformations of Piperidine 3,5 Dicarboxylic Acid
Reactions Involving Carboxylic Acid Functionalities
The two carboxylic acid groups on the piperidine (B6355638) ring are key to its synthetic utility, allowing for a range of classical transformations such as esterification, amidation, and decarboxylation.
Esterification Reactions of Piperidine-3,5-dicarboxylic Acid
The carboxylic acid groups of this compound readily undergo esterification with alcohols to form the corresponding mono- or di-esters. A common synthetic route to its diester derivatives, such as dimethyl or diethyl piperidine-3,5-dicarboxylate, involves the catalytic hydrogenation of the corresponding pyridine-3,5-dicarboxylate (B1229872) precursor. tandfonline.comresearchgate.net
A significant application of this reactivity is in asymmetric synthesis, where enzymes are used to selectively hydrolyze prochiral diesters. For instance, meso-piperidine-3,5-dicarboxylates can be desymmetrized using various enzymes to yield optically active monoesters. researchgate.net This chemoenzymatic approach is crucial for preparing chiral building blocks for complex molecules. tandfonline.comresearchgate.net Lipases, in particular, have been shown to be effective catalysts for these transformations. researchgate.netnih.gov
Key research findings show the selective hydrolysis of dimethyl meso-piperidine-3,5-dicarboxylates using different lipases to produce chiral half-esters, which are valuable intermediates for synthesizing potential inhibitors of aspartyl proteases. researchgate.net
| Enzyme | Substrate | Result |
|---|---|---|
| Pig Liver Esterase (PLE) | dimethyl meso-piperidine-3,5-dicarboxylates | Enantioselective formation of half-esters |
| Lipase from Candida cylindracea (CCL) | dimethyl meso-piperidine-3,5-dicarboxylates | Enantioselective formation of half-esters |
| Porcine Pancreatic Lipase (PPL) | dimethyl meso-piperidine-3,5-dicarboxylates | Enantioselective formation of half-esters |
| Lipase M | Dimethyl 4-hydroxypiperidine-3,5-dicarboxylate | Formation of an asymmetric monoacid with ≥98% enantiomeric excess |
Amidation Reactions of this compound
The carboxylic acid groups of this compound can be converted into amides through reactions with amines. While direct thermal condensation is possible, it often requires harsh conditions. More commonly, the carboxylic acids are first activated to facilitate amide bond formation under milder conditions. Standard methods include conversion to acyl chlorides or the use of peptide coupling reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl). nih.gov
Although specific studies on the amidation of this compound itself are not extensively detailed in the provided context, the formation of piperidine-3,5-dicarboxamide is documented. uni.lu The reactivity is analogous to other piperidine carboxylic acids and dicarboxylic acids, where Lewis acid catalysts such as Nb₂O₅ can be employed to promote the direct amidation with amines by activating the carbonyl group of the carboxylic acid. nih.govresearchgate.net These reactions are fundamental in medicinal chemistry for synthesizing a wide array of derivatives. google.com
Decarboxylation Pathways of this compound
This compound, as a substituted malonic acid derivative (a geminal dicarboxylic acid system once removed), is susceptible to decarboxylation, particularly upon heating. chemistrylearner.commasterorganicchemistry.com This reaction involves the loss of one or both carboxyl groups as carbon dioxide (CO₂). wikipedia.org
The mechanism for the decarboxylation of β-keto acids and malonic acids typically proceeds through a cyclic, six-membered transition state. chemistrylearner.commasterorganicchemistry.comyoutube.com In this concerted process, the carbonyl oxygen of one carboxylic acid abstracts the proton from the other, leading to the elimination of CO₂ and the formation of an enol intermediate, which then tautomerizes to the more stable final product. masterorganicchemistry.comyoutube.com While this compound is not a β-keto acid, its structure as a β-dicarboxylic acid analog allows for a similar pathway, especially under thermal conditions. chemistrylearner.comwikipedia.org The ease of decarboxylation is a known characteristic of carboxylic acids that possess an electron-withdrawing group at the β-position. wikipedia.org
Reactions Involving the Piperidine Nitrogen Atom
The secondary amine nitrogen in the piperidine ring is nucleophilic and serves as a key reactive site for introducing a wide variety of substituents onto the ring.
N-Alkylation and N-Acylation Reactions (e.g., N-Boc Protection)
The piperidine nitrogen readily participates in nucleophilic substitution reactions with alkylating and acylating agents. odu.eduacs.org
N-Alkylation involves the reaction of the piperidine nitrogen with electrophiles such as alkyl halides. odu.eduresearchgate.net The reaction typically proceeds by nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent. To drive the reaction to completion and neutralize the acid formed, a base like potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) is often added. researchgate.netchemicalforums.com
N-Acylation is a similar reaction where the nitrogen attacks an acylating agent, such as an acyl chloride or anhydride. A particularly important transformation in multi-step synthesis is the protection of the nitrogen with a tert-butoxycarbonyl (Boc) group. researchgate.netniscpr.res.in This is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine. niscpr.res.innbinno.com The N-Boc group is widely used because it deactivates the nitrogen's nucleophilicity, preventing unwanted side reactions, and can be easily removed under acidic conditions. researchgate.netniscpr.res.innbinno.com
| Reaction Type | Reagents | Purpose | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl bromide or iodide, Acetonitrile (B52724) | Addition of an alkyl group to the piperidine nitrogen | researchgate.net |
| N-Alkylation | Benzyl chloride, K₂CO₃, Ethanol, Microwave | Synthesis of N-benzylpiperidine derivatives | chemicalforums.com |
| N-Boc Protection | (Boc)₂O, Triethylamine, DMAP, CH₂Cl₂ | Protection of the nitrogen atom to control reactivity | researchgate.netniscpr.res.in |
Nucleophilic Substitution Reactions at the Nitrogen Atom
The fundamental reactivity of the piperidine nitrogen is defined by its character as a nucleophile. researchgate.net The lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers, initiating nucleophilic substitution or addition reactions. nih.govacs.org
This nucleophilicity is the driving force behind the N-alkylation and N-acylation reactions discussed previously. researchgate.netresearchgate.net In these reactions, the piperidine acts as the nucleophile in a substitution reaction on an alkyl halide or acyl derivative. The reactivity can be influenced by steric hindrance around the nitrogen and the electrophilicity of the reaction partner. For instance, the reactions of piperidine with activated pyridinium (B92312) ions have been studied to understand the mechanism of nucleophilic aromatic substitution, where piperidine serves as the incoming nucleophile. nih.gov The activation of the piperidine ring itself, for example through the formation of an aziridinium (B1262131) ion intermediate, can also lead to subsequent nucleophilic attack to form substituted piperidines. researchgate.net This inherent nucleophilicity makes the piperidine nitrogen a versatile handle for constructing a diverse range of complex molecules and heterocyclic systems. nih.govmdpi.comnih.gov
Reduction Reactions of this compound
The reduction of the dicarboxylic acid functionality in this compound derivatives is a key transformation for accessing valuable building blocks such as diols and mono-alcohols. The outcome of these reductions can be highly dependent on the reaction conditions, particularly the temperature.
In a multi-step synthesis starting from L-glutamic acid, the reduction of a protected piperidine-3,5-dicarboxylate diester (specifically, a N-Boc protected diester) with sodium borohydride (B1222165) (NaBH₄) demonstrated notable temperature-dependent selectivity. When the reduction was performed at temperatures ranging from 0°C to room temperature, the reaction yielded the mono-hydroxymethyl compound as the major product, alongside the dihydroxyl compound as a minor product. This indicates that under these conditions, one of the ester groups is preferentially reduced. To achieve the fully reduced diol, more forcing conditions are required. This selective reduction provides a pathway to asymmetrically functionalized piperidine derivatives from a symmetrical precursor.
A study detailed the specific yields for the reduction of a diester compound with sodium borohydride, highlighting the ability to control the extent of reduction. researchgate.net At lower temperatures (0°C to room temperature), mono-reduction was the primary outcome. researchgate.net
| Starting Material | Reagent | Conditions | Major Product | Minor Product | Yield (Major) | Yield (Minor) | Ref |
| N-Boc-piperidine-3,5-dicarboxylate diester | NaBH₄ | 0°C to Room Temp. | Mono-hydroxyl compound | Dihydroxyl compound | 45% | 19% | researchgate.net |
Stereochemical Control in this compound Transformations
Controlling the stereochemistry at the C3 and C5 positions of the piperidine ring is crucial for the synthesis of biologically active molecules and complex natural products. This control can be exerted during the formation of the ring or in subsequent transformations.
A variety of strategies have been developed to control the stereochemical outcomes of reactions involving this compound and its precursors. These methods range from catalytic hydrogenation and enzymatic resolutions to modern photoredox catalysis.
Catalytic Hydrogenation: The synthesis of the piperidine core can be achieved by the catalytic hydrogenation of the corresponding pyridine-3,5-dicarboxylic acid derivatives. This reaction often produces a mixture of cis and trans diastereomers. researchgate.netnih.gov Research has shown that the hydrogenation of disubstituted pyridines using catalysts like PtO₂ frequently favors the formation of the cis-diastereomer with good to excellent diastereomeric ratios. nih.gov Following N-protection, these diastereomeric mixtures can often be separated by chromatographic techniques to yield the pure cis and trans racemates. researchgate.netnih.gov
Enzymatic Desymmetrization: A powerful method for obtaining enantiomerically pure materials is the desymmetrization of meso compounds. Dimethyl meso-piperidine-3,5-dicarboxylates can be selectively hydrolyzed using enzymes like pig liver esterase (PLE) or various lipases. researchgate.net This process selectively converts one of the two ester groups to a carboxylic acid, creating a chiral molecule with high enantiomeric excess. This chemoenzymatic approach provides access to key non-racemic intermediates for the synthesis of complex molecules. researchgate.net
Diastereoselective Functionalization: Highly diastereoselective transformations of pre-existing piperidine rings have been achieved. For instance, a photoredox-catalyzed α-amino C–H arylation of densely substituted piperidines proceeds with high diastereoselectivity. epa.gov Interestingly, the high selectivity is the result of an epimerization event that occurs after the initial, non-selective arylation, leading to the thermodynamically more stable syn-isomer as the major product. epa.gov
| Method | Substrate | Key Reagents/Catalysts | Outcome | Selectivity | Ref |
| Catalytic Hydrogenation | Disubstituted Pyridines | PtO₂, H₂ | cis-Piperidines | 65:35 to >95:5 dr | nih.gov |
| Enzymatic Desymmetrization | Dimethyl meso-piperidine-3,5-dicarboxylates | Pig Liver Esterase (PLE), Lipases | Chiral monoesters | High enantiomeric excess | researchgate.net |
| Photoredox C-H Arylation | Substituted Piperidine | Ir-based photocatalyst, light | syn-Arylated piperidine | >95:5 dr | epa.gov |
The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of substituents—either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring)—profoundly influences the molecule's stability and reactivity. For piperidine itself, the N-H bond shows a slight preference for the equatorial position in non-interacting solvents. nih.gov
In derivatives of cis-piperidine-3,5-dicarboxylic acid, ¹H NMR spectral analyses have indicated that the molecules exist in a single, locked conformation where both the C3 and C5 carbonyl substituents occupy axial positions. researchgate.net This preference for a diaxial arrangement of bulky groups is unusual but critical as it rigidly defines the three-dimensional space around the molecule, thereby dictating the stereochemical course of subsequent reactions.
This conformational control is a key factor in achieving high diastereoselectivity:
Thermodynamic Control: In the photoredox-catalyzed C-H arylation mentioned previously, the observed high diastereoselectivity is attributed to the relative thermodynamic stabilities of the possible product diastereomers. epa.gov An initial non-selective arylation is followed by a photocatalyzed epimerization process that enriches the more stable diastereomer, whose conformation minimizes steric interactions. epa.gov
Kinetic Control: In other reactions, the conformation of the starting material directs the approach of reagents. For example, in α-lithiation-trapping reactions of N-Boc protected piperidines, the stereochemical outcome can be predicted based on the lowest energy conformation of the starting material. Equatorial lithiation of a specific conformer leads to a defined stereochemistry in the product. nih.gov This demonstrates how conformational preferences directly influence reaction pathways and product formation under kinetic control.
Mechanistic Investigations of Key Reactions
Understanding the precise mechanisms of reactions involving this compound is essential for optimizing existing methods and developing new synthetic strategies. These investigations often combine kinetic studies, isotopic labeling, and computational modeling.
Mechanistic pathways for several key transformations of piperidine derivatives have been elucidated through a combination of experimental and computational methods.
Photoredox C-H Arylation Pathway: The mechanism for the highly diastereoselective arylation of piperidines has been investigated in detail. epa.gov The proposed pathway begins with the photocatalyst, an iridium complex, being excited by light. The excited-state catalyst oxidizes the piperidine to form an amine radical cation. This intermediate undergoes deprotonation at the α-carbon to generate an α-amino radical. This radical then couples with a persistent aryl radical anion (formed in the initial photocatalytic cycle). A crucial feature of this mechanism is the subsequent epimerization of the product. The reaction conditions facilitate a reversible oxidation of the product back to an α-amino radical, allowing for equilibration to the thermodynamically most stable diastereomer. epa.gov
Reduction Pathway Selectivity: The selective reduction of a piperidine-3,5-diester provides mechanistic insights. researchgate.net The observation of a mono-reduced product at lower temperatures suggests that the reduction of the first ester group proceeds more readily than the second. researchgate.net This could be due to electronic deactivation or steric hindrance imposed by the resulting hydroxymethyl group, making the second ester less reactive under mild conditions. Overcoming this barrier requires higher temperatures or more potent reducing agents.
Ene Cyclization Pathways: In the synthesis of substituted piperidines via ene cyclizations, mechanistic studies supported by DFT calculations have been used to understand stereochemical outcomes. nih.gov These studies suggest that the reactions can proceed through pathways with significant carbocationic character. The relative stability of the cis and trans carbocation intermediates and the corresponding transition states for concerted cyclization determines the final product ratio, explaining why cis products are often favored under kinetic control. nih.gov
Structural Characterization and Spectroscopic Analysis of Piperidine 3,5 Dicarboxylic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of piperidine-3,5-dicarboxylic acid derivatives, offering detailed insights into their isomeric forms, tautomeric states, and conformational preferences in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for distinguishing between stereoisomers of this compound derivatives, such as cis and trans diastereomers. The relative stereochemistry of substituents on the piperidine (B6355638) ring can often be determined by analyzing the coupling constants (J values) and chemical shifts in the ¹H NMR spectrum. For instance, catalytic hydrogenation of pyridine (B92270) precursors often yields a mixture of diastereomers, and the ratio of these products can be quantified from the integration of their respective signals in the crude ¹H NMR spectrum. whiterose.ac.uknih.gov Subsequent chemical processes, like epimerization, which can convert a cis-isomer to a more stable trans-isomer, are also monitored by observing the changes in the NMR spectrum. nih.gov
Furthermore, piperidine carboxylic acids can exist as zwitterionic tautomers in solution, particularly in polar solvents. This equilibrium involves the transfer of a proton from the carboxylic acid group (-COOH) to the basic nitrogen atom of the piperidine ring, forming a carboxylate (-COO⁻) and a piperidinium ion (-NH₂⁺-). Computational studies on the related piperidine-3-carboxylic acid have identified multiple stable tautomers, with the zwitterionic form being significant. researchgate.netresearchgate.net While direct observation of tautomeric exchange at room temperature by NMR can be challenging due to rapid interconversion, the presence of the zwitterionic form can be inferred from the chemical shifts and the solvent-dependent behavior of the N-H and O-H protons.
Table 1: Representative ¹H NMR Data for Distinguishing Isomers Note: This table is a generalized representation based on typical data for substituted piperidines and is for illustrative purposes.
| Proton | cis-Isomer (Typical δ, ppm) | trans-Isomer (Typical δ, ppm) | Key Differentiating Feature |
|---|---|---|---|
| H-3 (axial) | ~2.5 - 2.8 | ~2.9 - 3.2 | Axial protons in trans isomers are often more deshielded. |
| H-5 (axial) | ~2.5 - 2.8 | ~2.9 - 3.2 | Different coupling constants to adjacent protons. |
| J₃ₐ,₄ₐ (Hz) | ~10 - 13 (large) | Varies | Large diaxial coupling confirms axial position. |
The piperidine ring is conformationally flexible, primarily existing in two rapidly interconverting chair conformations. Low-temperature NMR spectroscopy is a powerful tool to study this dynamic equilibrium. By cooling the sample to temperatures as low as -80 °C, the rate of chair-chair interconversion can be slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for each individual conformer. researchgate.net
For derivatives of piperidine-3-carboxylic acid, this technique allows for the direct determination of the populations of conformers where the carboxylic acid group is in an axial versus an equatorial position. From the relative intensities of the signals corresponding to each conformer, the free energy difference (ΔG) between them can be calculated. These studies have revealed that the conformational equilibrium is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding between the substituent and the ring's nitrogen atom. researchgate.net
For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy provides a highly sensitive and specific probe for structural analysis. The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment, making it an excellent tool for identifying and quantifying fluorinated species without interference from the complex signals in a ¹H spectrum. mdpi.com
This technique is particularly useful for analyzing fluoroalkyl derivatives, such as 3-fluoro-2-oxopiperidine-3-carboxylic acid. rsc.org The ¹⁹F NMR spectrum can confirm the successful incorporation of fluorine into the molecule and can be used to distinguish between different diastereomers, as the spatial arrangement of the fluorine atom relative to other substituents will result in distinct chemical shifts. researchgate.net Furthermore, variable-temperature ¹⁹F NMR can provide insights into conformational dynamics, as changes in the conformational equilibrium can average the fluorine's magnetic environment differently. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of newly synthesized this compound derivatives. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm).
This precision allows for the calculation of a unique molecular formula for the detected ion. By comparing the experimentally measured exact mass to the theoretical mass calculated for a proposed formula, the elemental composition can be confirmed with a high degree of confidence. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used for this purpose. The resulting data is typically presented as a comparison between the "calculated" (calcd.) m/z for a specific ionic species (e.g., [M+H]⁺ or [M+Na]⁺) and the experimentally "found" m/z, providing definitive evidence for the molecular formula of the target compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding.
IR and Raman spectra exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of specific chemical bonds. For this compound, key vibrational modes include:
O-H stretching: A broad band typically in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid groups.
N-H stretching: A band appearing around 3300-3500 cm⁻¹, which can be shifted or broadened upon protonation to form a piperidinium ion.
C-H stretching: Sharp bands typically found between 2800 and 3000 cm⁻¹.
C=O stretching: A strong, sharp band for the carboxylic acid carbonyl group, usually appearing around 1700-1725 cm⁻¹. The position of this band is highly sensitive to hydrogen bonding; its frequency often decreases when the carbonyl oxygen acts as a hydrogen bond acceptor. nih.gov
COO⁻ stretching: In the zwitterionic form, the distinct C=O and C-O bands are replaced by asymmetric and symmetric stretching vibrations of the carboxylate group, typically found near 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. The presence of these bands is strong evidence for the existence of the zwitterionic tautomer. researchgate.netresearchgate.net
The combination of IR and Raman spectroscopy is powerful because some vibrational modes that are weak in IR may be strong in Raman, and vice versa, providing a more complete picture of the molecular vibrations. researchgate.netsemanticscholar.org Detailed analysis of peak positions, shapes, and shifts upon deuteration or in different solvents can elucidate complex hydrogen-bonding networks, including both intramolecular and intermolecular interactions that dictate the solid-state structure and solution behavior of the molecule. researchgate.netnih.gov
Table 2: Characteristic IR and Raman Frequencies for Functional Groups in this compound Note: Frequencies are approximate and can vary based on physical state, solvent, and hydrogen bonding.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | O-H stretch | 3300–2500 (broad) | Weak / Not prominent |
| Carboxylic Acid (-COOH) | C=O stretch | 1725–1700 (strong) | 1725–1700 (medium) |
| Carboxylate (-COO⁻) | Asymmetric stretch | 1610–1550 (strong) | 1610–1550 (weak) |
| Carboxylate (-COO⁻) | Symmetric stretch | 1420–1300 (medium) | 1420–1300 (strong) |
| Amine (-NH-) | N-H stretch | 3500–3300 (medium) | 3500–3300 (medium) |
| Piperidinium (-NH₂⁺-) | N-H stretch | 3200–2800 (broad) | Weak / Not prominent |
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive and detailed three-dimensional structural information for a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular connectivity and stereochemistry. iucr.orgnih.gov
For derivatives of this compound, X-ray crystallography can:
Confirm the relative stereochemistry (cis or trans) of the carboxylic acid groups. whiterose.ac.uknih.gov
Determine the preferred conformation of the piperidine ring, which is typically a chair conformation. nih.gov
Identify whether the substituents on the ring occupy axial or equatorial positions. For example, in the crystal structure of a related derivative, an ethyl ester group was found to be located in an equatorial position. iucr.org
Provide detailed puckering parameters that quantitatively describe the exact shape of the piperidine ring. nih.gov
Elucidate the packing of molecules in the crystal lattice and map the intricate network of intermolecular hydrogen bonds that stabilize the solid-state structure.
This technique is the gold standard for structural confirmation and provides an essential benchmark for interpreting data from spectroscopic methods that probe the molecule's structure and behavior in solution.
Determination of Absolute Configuration and Stereochemistry
The presence of two stereocenters at the C3 and C5 positions of the piperidine ring means that this compound can exist as multiple stereoisomers (cis and trans diastereomers, and their respective enantiomers). Determining the precise spatial arrangement of atoms, or the absolute configuration, is critical.
Several methods are employed to elucidate the stereochemistry of these compounds:
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the absolute configuration of a chiral molecule, provided that suitable single crystals can be obtained. novartis.com The technique maps the electron density of the crystal, revealing the three-dimensional structure of the molecule and the arrangement of molecules within the crystal lattice. mdpi.com For chiral compounds, anomalous dispersion techniques, often referred to as the Flack method, are used to unambiguously assign the absolute configuration (R or S) at each stereocenter. mdpi.com In the study of 3,5-disubstituted piperidine derivatives, X-ray spectroscopy of appropriate crystalline derivatives has been successfully used to determine the absolute configuration of all four possible stereoisomers. novartis.com
Chromatographic Separation and Analysis: Diastereomers, having different physical properties, can often be separated using standard chromatographic techniques like column chromatography. researchgate.net Enantiomers, however, require chiral separation methods. Techniques such as preparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase or Simulated Moving Bed (SMB) chromatography are powerful tools for resolving racemic mixtures into pure enantiomers. novartis.comresearchgate.net The absolute configuration of the separated isomers is then typically determined by other methods, such as X-ray crystallography or by comparing their spectroscopic properties to standards prepared through stereoselective synthesis.
Stereoselective Synthesis: The chemoenzymatic synthesis approach allows for the preparation of specific, non-racemic stereoisomers. researchgate.net By using enzymes that selectively react with one enantiomer in a racemic mixture (a process known as desymmetrization), optically pure building blocks can be produced. researchgate.net The known stereospecificity of the enzymatic reaction allows for the deduction of the absolute configuration of the product. For instance, four distinct optical isomers of a derivative were synthesized from optically resolved starting materials, which allowed for the deduction of their absolute configurations. nih.gov
The stereochemical features of these molecules can be further confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. While NMR does not directly determine absolute configuration, the chemical shifts and coupling constants are highly sensitive to the relative stereochemistry (cis vs. trans). For example, significant differences in the ¹³C NMR chemical shifts for the C2 and C6 carbons of the piperidine ring can indicate the presence of different stereoisomers. mdpi.com
Table 1: Methods for Stereochemical Determination of Piperidine Derivatives
| Method | Application | Outcome |
|---|---|---|
| Single-Crystal X-ray Diffraction | Determination of 3D molecular structure | Unambiguous assignment of absolute configuration (e.g., R/S) and relative stereochemistry (cis/trans). novartis.commdpi.com |
| Chiral Chromatography (HPLC, SMB) | Separation of enantiomers from a racemic mixture | Isolation of pure enantiomers for further characterization. novartis.comresearchgate.net |
| Chemoenzymatic Synthesis | Preparation of specific stereoisomers | Production of optically pure compounds with a known configuration. researchgate.net |
Conformational Analysis (e.g., Chair vs. Boat Forms)
The six-membered piperidine ring is not planar and adopts several non-planar conformations to minimize steric and torsional strain. The most stable and common conformation is the chair form . westernsydney.edu.au However, other higher-energy conformations such as the boat and twist-boat forms can also be populated. ias.ac.innih.govrsc.org The equilibrium between these forms is influenced by the nature and orientation of substituents on the ring.
For this compound and its derivatives, the two carboxylic acid groups (or their ester/amide derivatives) play a crucial role in determining the preferred conformation. In the chair form, substituents can occupy either an axial or equatorial position. Generally, bulky substituents prefer the equatorial position to avoid steric clashes with other axial substituents (1,3-diaxial interactions).
However, ¹H NMR studies of cis-3,5-dimethyl-3,5-piperidinedicarboxylic acid derivatives have indicated that these compounds can adopt a single conformation where both carbonyl substituents are in axial positions. researchgate.net The introduction of certain groups on the nitrogen atom can profoundly affect the ring's conformation. For example, the introduction of an N-nitroso group can lead to a significant population of boat conformations to alleviate the A(1,3) strain that would be present in a normal chair conformation. ias.ac.in
Quantum mechanical calculations and experimental data have shown that for some N-acylpiperidines, the twist-boat conformation is only about 1.5 kcal/mol less favorable than the chair form. nih.gov This energy difference is small enough that interactions within a protein binding site could stabilize the thermodynamically less favorable twist-boat conformer. nih.gov Indeed, a survey of the Protein Data Bank (PDB) revealed that 23% of N-acylpiperidine ligand structures adopt a twist-boat ring conformation when bound to a protein. nih.gov
Table 2: Relative Energies of Piperidine Ring Conformations
| Conformation | General Relative Energy (kcal/mol) | Notes |
|---|---|---|
| Chair | 0 | Most stable conformation for unsubstituted cyclohexane/piperidine. westernsydney.edu.au |
| Twist-Boat | ~5-6 | More stable than the pure boat form. westernsydney.edu.au Can be stabilized by protein-ligand interactions. nih.gov |
| Boat | ~6-7 | Generally a high-energy conformation, but can be populated in certain substituted systems. westernsydney.edu.auias.ac.in |
Investigation of Intermolecular Hydrogen Bonding and Crystal Packing
In the solid state, the arrangement of molecules, known as crystal packing, is governed by intermolecular forces. For this compound, hydrogen bonding is the dominant interaction directing the supramolecular assembly. The carboxylic acid groups are excellent hydrogen bond donors (-O-H) and acceptors (C=O), while the piperidine nitrogen can act as a hydrogen bond donor (N-H) or acceptor (N:).
Crystal structure analyses of related dicarboxylic acids and piperidine derivatives reveal common hydrogen bonding patterns, or "synthons". nih.gov A frequent and highly stable motif is the carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds to form a cyclic structure. nih.gov
The study of intermolecular interactions is crucial for understanding the physical properties of the compound, such as solubility and melting point, and for crystal engineering, where the goal is to design crystals with specific properties.
Table 3: Examples of Hydrogen Bond Parameters in Related Crystal Structures
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Compound Type |
|---|---|---|---|---|---|
| O-H···O | ~0.8-0.9 | ~1.7-1.9 | ~2.6-2.8 | ~160-175 | Carboxylic Acid Dimer nih.govmdpi.com |
| N-H···O | ~0.8-0.9 | ~1.9-2.2 | ~2.8-3.1 | ~150-170 | Amide/Amine mdpi.com |
Circular Dichroism (CD) Spectroscopy for Chiral this compound Analogues
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra, making CD an excellent tool for distinguishing between them and assessing enantiomeric purity.
For chiral analogues of this compound, CD spectroscopy is particularly useful for determining the absolute configuration. This is often achieved by comparing the experimentally measured CD spectrum with a spectrum predicted computationally using methods like density functional theory (DFT). mdpi.com A good match between the experimental and calculated spectra for a specific enantiomer (e.g., the (3R, 5R) isomer) allows for the confident assignment of its absolute configuration. mdpi.com
Another approach is the CD exciton chirality method. This method is applicable when a molecule contains two or more chromophores (light-absorbing groups) that are spatially close. The through-space interaction of these chromophores leads to a characteristic split CD signal (a "couplet"), where the sign of the couplet is directly related to the stereochemical relationship between the chromophores. This technique has been effectively used for the direct determination of the absolute configuration of various carboxylic acids by using a sensor molecule that binds to the acid. rsc.org
CD spectroscopy is a sensitive, non-destructive technique that requires only a small amount of sample, making it a valuable complement to X-ray crystallography for stereochemical analysis.
Theoretical and Computational Studies of Piperidine 3,5 Dicarboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various electronic properties.
The electronic structure of a molecule is described by its molecular orbitals, which are regions of space where electrons are likely to be found. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor youtube.comyoutube.com.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties tandfonline.comscirp.orgmaterialsciencejournal.org. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited scirp.org. For Piperidine-3,5-dicarboxylic Acid, the HOMO is expected to be localized around the electron-rich nitrogen atom and the carboxylate groups, while the LUMO would be distributed over the sigma anti-bonding orbitals of the ring.
Density Functional Theory (DFT) calculations are commonly used to determine these orbital energies. For instance, studies on similar heterocyclic compounds have successfully used DFT methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) to calculate these values tandfonline.comscirp.org. The calculated HOMO-LUMO gap helps explain the charge transfer interactions that can occur within the molecule, which are responsible for its bioactivity scirp.org.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound The following table illustrates the typical output of a quantum chemical calculation for FMO analysis. Specific values for this compound would require a dedicated computational study.
| Molecular Orbital | Description | Expected Energy Range (eV) |
| HOMO | Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| LUMO | Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | 4.0 to 5.0 |
The piperidine (B6355638) ring, similar to cyclohexane, is not planar and exists in various non-planar conformations to minimize ring strain, which is a combination of angle strain and torsional strain. The most stable and well-known conformations are the "chair" and "boat" forms youtube.com.
The chair conformation is generally the most stable because it minimizes both torsional strain (with all C-H bonds on adjacent carbons being staggered) and angle strain (with bond angles close to the ideal tetrahedral 109.5°) youtube.com. The boat conformation is less stable due to eclipsing interactions between hydrogens at the "bow" and "stern" (flagpole interactions) and torsional strain along the sides youtube.com.
For this compound, the chair conformation is expected to be the global energy minimum. In this conformation, the two carboxylic acid substituents at the C3 and C5 positions can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The relative stability of these conformers is determined by the steric hindrance of the axial groups. Substituents generally prefer the more spacious equatorial position to avoid 1,3-diaxial interactions, which are steric clashes with other axial atoms youtube.com. Computational methods can precisely calculate the energy difference between these conformers.
Table 2: Predicted Relative Stability of this compound Conformers This table outlines the expected energy hierarchy of different chair conformers. The diequatorial conformer is predicted to be the most stable.
| Conformer | C3-COOH Position | C5-COOH Position | Predicted Relative Energy (kcal/mol) | Stability Rank |
| Chair 1 | Equatorial | Equatorial | 0 (Reference) | 1 (Most Stable) |
| Chair 2 | Axial | Equatorial | > 0 | 2 |
| Chair 3 | Axial | Axial | >> 0 | 3 |
| Boat | - | - | High | 4 (Least Stable) |
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate.
For this compound, this could involve modeling reactions such as N-alkylation, amide formation at the carboxylic acid groups, or ring-opening reactions. DFT calculations can be used to optimize the geometries of reactants, products, intermediates, and transition states. Frequency calculations are then performed to confirm the nature of these stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Such studies provide deep insights into reaction feasibility and selectivity.
A variety of computational methods are available to study molecules, each with a different balance of accuracy and computational cost.
Density Functional Theory (DFT): This is one of the most popular methods for quantum chemical calculations in chemistry. Functionals like B3LYP and WB97XD are widely used to obtain accurate molecular geometries, energies, and electronic properties for a reasonable computational cost . DFT is often the method of choice for the types of analyses described above.
Møller-Plesset Perturbation Theory (MP2): MP2 is an ab initio method that provides a higher level of theory by including electron correlation more accurately than standard Hartree-Fock theory. It is more computationally expensive than DFT but can provide benchmark results for smaller systems or for validating DFT outcomes.
Semi-Empirical Methods (AM1, PM3, RM1): These methods are much faster than DFT or MP2 because they use parameters derived from experimental data to simplify the calculations nih.gov. Methods like Austin Model 1 (AM1), Parametric Method 3 (PM3), and Recife Model 1 (RM1) are useful for quickly screening large numbers of molecules or for studying very large systems where higher-level methods are not feasible nih.gov. While less accurate, they can provide good qualitative insights into molecular structure and reactivity.
Molecular Dynamics Simulations for Conformational Dynamics and Interactions
While quantum chemical calculations study molecules in a static, time-independent manner (often in the gas phase at 0 K), Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions in a simulated physiological environment researchgate.netmdpi.commdpi.com.
For this compound, an MD simulation could be used to:
Observe the transitions between different chair and boat conformations in solution.
Study the molecule's interaction with water molecules, including the formation and breaking of hydrogen bonds.
Simulate its binding to a biological target, such as an enzyme active site, to understand its mechanism of action researchgate.netnih.gov.
These simulations rely on a "force field," a set of parameters describing the potential energy of the system, to calculate the forces between atoms mdpi.com.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer (delocalization), and intra- and intermolecular interactions within a molecule researchgate.netmdpi.commdpi.com. It transforms the complex molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs.
NBO analysis can quantify the stabilization energy associated with electron delocalization from a filled "donor" orbital (like a bond or a lone pair) to an empty "acceptor" orbital (usually an anti-bonding orbital). For this compound, NBO analysis could reveal:
The delocalization of the nitrogen lone pair electrons into adjacent anti-bonding C-C or C-H orbitals, which contributes to the stability of the ring.
Hyperconjugative interactions involving the carboxylic acid groups.
The nature and strength of intramolecular hydrogen bonds, if any are present.
This analysis provides a detailed electronic rationale for the molecule's observed structure, stability, and reactivity mdpi.commdpi.com.
Predictive Modeling of Reactivity and Selectivity in this compound Chemistry
The existing research on related structures provides a foundational understanding of the reactivity of the piperidine ring and the influence of carboxylic acid substituents. For instance, computational studies on different piperidine carboxamide derivatives have successfully employed Quantitative Structure-Activity Relationship (QSAR) models and molecular docking to predict their biological activities as inhibitors for various enzymes. These studies highlight the importance of steric, electronic, and hydrophobic parameters in determining the interaction of the piperidine moiety with biological targets.
Furthermore, Density Functional Theory (DFT) has been utilized to investigate the electronic properties and reactivity of pyridine (B92270) dicarboxylic acids, the aromatic analogues of piperidine dicarboxylic acids. These studies provide insights into parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and global reactivity descriptors, which are crucial for predicting sites of electrophilic and nucleophilic attack.
However, the direct application of these findings to this compound is not scientifically rigorous. The conformational flexibility of the saturated piperidine ring, along with the specific stereochemistry and electronic effects of the two carboxylic acid groups at the 3 and 5 positions, introduces a level of complexity that necessitates a dedicated computational study. Such a study would be essential to accurately model its reaction mechanisms, predict the regioselectivity and stereoselectivity of its reactions, and understand its kinetic and thermodynamic profiles.
The chemoenzymatic synthesis of derivatives of this compound has been reported, indicating its relevance as a building block in medicinal chemistry. This underscores the need for theoretical models that can guide its synthetic transformations and predict the outcomes of various reactions.
In the absence of specific studies on this compound, it is not possible to present detailed research findings or data tables on the predictive modeling of its reactivity and selectivity without resorting to speculation. Future computational work, employing methods such as DFT, ab initio calculations, and molecular dynamics simulations, is required to elucidate the chemical behavior of this specific molecule and to construct reliable predictive models. Such research would be invaluable for its application in drug design and asymmetric synthesis.
Applications of Piperidine 3,5 Dicarboxylic Acid in Advanced Materials and Catalysis
Catalytic Applications of Piperidine-3,5-dicarboxylic Acid and its Derivatives
The piperidine (B6355638) scaffold is a privileged structure in catalysis, primarily due to the basicity of the nitrogen atom. When functionalized with carboxylic acid groups, as in this compound, the potential for creating sophisticated catalysts, including those for asymmetric reactions, increases significantly.
Organocatalysis and Asymmetric Catalysis
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. Piperidine itself is a classic example of a base catalyst. Derivatives of this compound are of great interest in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule.
Research in asymmetric synthesis frequently employs chiral catalysts derived from piperidine frameworks. nih.govucd.ienih.gov The synthesis of enantiomerically enriched 3-substituted piperidines, for instance, is an area of intense research, often relying on transition-metal catalysts paired with chiral ligands. snnu.edu.cn The this compound structure serves as a valuable scaffold for creating such ligands. By modifying the carboxylic acid groups with chiral auxiliaries or using the inherent chirality of the substituted piperidine ring, it is possible to design catalysts that can induce high levels of stereoselectivity.
Hybrid bio-organocatalytic systems have also been developed for the synthesis of chiral piperidine alkaloids, demonstrating the importance of this heterocyclic core in complex molecule synthesis. ucd.ienih.gov The dicarboxylic acid functionality offers handles for attachment to solid supports or for the introduction of other functional groups to create bifunctional catalysts, where one part of the molecule activates one reactant while another part activates a second reactant in close proximity.
Table 1: Approaches in Asymmetric Synthesis Involving Piperidine Scaffolds
| Catalytic Approach | Description | Key Feature |
|---|---|---|
| Chiral Ligand Synthesis | The piperidine dicarboxylic acid moiety is used as a core to build more complex chiral ligands for metal-catalyzed reactions. | High tunability of steric and electronic properties. |
| Bifunctional Organocatalysis | The amine and carboxylic acid groups act in concert; the amine acts as a base or forms an enamine, while the acid acts as a Brønsted acid to activate the substrate. | Cooperative activation of reactants leading to enhanced reactivity and selectivity. |
| Hybrid Bio-organocatalysis | Enzymes are used to generate a reactive piperidine-based intermediate, which is then intercepted by a chiral organocatalyst in a cascade reaction. nih.gov | Combines the high selectivity of enzymes with the versatility of organocatalysis. ucd.ie |
Role as a Catalyst in Specific Organic Transformations (e.g., Marschalk, Knoevenagel Reactions)
Piperidine is a well-established catalyst for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound. wikipedia.orgresearchgate.nettandfonline.com The reaction is typically catalyzed by a weak base, with piperidine being a common choice. asianpubs.org The mechanism involves the piperidine nitrogen atom activating the carbonyl compound by forming a reactive iminium ion, or deprotonating the active methylene compound to form an enolate.
The Doebner modification of the Knoevenagel condensation is particularly relevant, as it often involves the reaction of an aldehyde with a compound containing a carboxylic acid, such as malonic acid, using pyridine (B92270) (an aromatic analog of piperidine) as the solvent and catalyst. wikipedia.orgorganic-chemistry.org This process is typically followed by decarboxylation. organic-chemistry.org this compound uniquely combines the piperidine catalyst and dicarboxylic acid functionality within a single molecule, suggesting its potential as a highly efficient, intramolecular catalyst for Knoevenagel-type reactions.
Table 2: Role of Piperidine in Knoevenagel Condensation
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
|---|---|---|---|
| Benzaldehyde | Malonic Acid | Piperidine | Cinnamic Acid (after decarboxylation) tandfonline.com |
| Syringaldehyde | Malonic Acid | Piperidine | Sinapinic Acid (after decarboxylation) researchgate.net |
While direct studies on the Marschalk reaction catalyzed by this compound are limited, the fundamental role of base catalysis in this transformation suggests that piperidine derivatives could be effective.
Precursors for Specialty Polymers and Functional Materials
Dicarboxylic acids are essential monomers for the synthesis of step-growth polymers such as polyesters and polyamides. This compound offers a unique combination of a rigid heterocyclic structure and two reactive carboxylic acid groups, making it a promising candidate for creating specialty polymers with tailored properties.
Drawing a parallel to other heterocyclic dicarboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), which is a key bio-based monomer for producing polymers like poly(ethylene furanoate) (PEF), highlights the potential of this compound. mdpi.com The incorporation of the piperidine ring into a polymer backbone could impart several desirable characteristics:
Increased Rigidity and Thermal Stability: The cyclic nature of the piperidine unit can restrict bond rotation, leading to polymers with higher glass transition temperatures and improved thermal stability.
Introduction of Functionality: The nitrogen atom in the piperidine ring can be protonated or functionalized, providing a site for post-polymerization modification, altering solubility, or introducing catalytic activity.
Biocompatibility and Bioactivity: Piperidine-containing polymeric films have been explored for drug delivery applications, suggesting that polymers derived from this compound could be designed for biomedical uses. nih.gov
These polymers could find applications as engineering plastics, fibers, or functional materials for separation and biomedical devices.
Table 3: Comparison of Dicarboxylic Acid Monomers for Polymer Synthesis
| Monomer | Source | Key Polymer(s) | Noteworthy Properties of Polymer |
|---|---|---|---|
| Terephthalic Acid | Petroleum | Poly(ethylene terephthalate) (PET) | High mechanical strength, clarity, gas barrier |
| Adipic Acid | Petroleum | Nylon 6,6 (with hexamethylenediamine) | Toughness, abrasion resistance |
| 2,5-Furandicarboxylic Acid (FDCA) | Bio-based | Poly(ethylene furanoate) (PEF) | Superior gas barrier properties compared to PET, renewable mdpi.com |
| This compound | Synthetic | Potential Polyesters & Polyamides | Potential for high thermal stability, inherent functionality (N-H), chirality |
Supramolecular Chemistry and Crystal Engineering with this compound Moieties
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, focuses on the design and synthesis of solid-state structures with desired properties. researchgate.net this compound is an excellent candidate for crystal engineering due to its multiple hydrogen bond donor and acceptor sites.
The carboxylic acid groups are well-known for forming robust and predictable hydrogen-bonding patterns, or "synthons," such as the carboxylic acid dimer. researchgate.net The piperidine ring provides an N-H hydrogen bond donor and a nitrogen lone pair that can act as a hydrogen bond acceptor. This combination of functional groups allows the molecule to self-assemble into complex and well-defined one-, two-, or three-dimensional networks.
Furthermore, the deprotonated form, piperidine-3,5-dicarboxylate, can act as a multidentate ligand for metal ions, similar to its aromatic analogue, pyridine-3,5-dicarboxylic acid, which is widely used to construct coordination polymers and metal-organic frameworks (MOFs). mdpi.comrsc.org The conformational flexibility of the piperidine ring (e.g., chair and boat conformations) adds another level of structural control compared to its rigid aromatic counterparts. This can lead to novel network topologies and materials with potential applications in gas storage, separation, and catalysis. mdpi.com
Table 4: Potential Hydrogen-Bonding Synthons in this compound
| Synthon | Donor Group | Acceptor Group | Resulting Structure |
|---|---|---|---|
| Carboxylic Acid Dimer | O-H | C=O | Dimeric ring structure |
| Acid-Amine Interaction | O-H | N (piperidine) | Chain or sheet formation |
| Amine-Carbonyl Interaction | N-H | C=O | Interlinking of acid dimers |
| Amine Dimer/Chain | N-H | N (piperidine) | Chain formation |
Future Directions and Emerging Research Areas for Piperidine 3,5 Dicarboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of piperidine (B6355638) derivatives is evolving beyond traditional batch methods towards more efficient, sustainable, and automated processes. These next-generation methodologies are critical for reducing environmental impact and accelerating the discovery of new chemical entities based on the Piperidine-3,5-dicarboxylic Acid core.
Automated systems can precisely control parameters like temperature, pressure, and reaction time, which is crucial for managing reactive intermediates and improving yields. nih.govsoci.org For instance, the use of tube-in-tube gas-permeable membrane reactors in flow systems allows for the safe and efficient handling of reactive gases like carbon dioxide, which could be utilized in carboxylation steps. durham.ac.uk The development of open-source software and affordable hardware, such as the Raspberry Pi, to control multiple flow chemistry devices simultaneously is making this technology more accessible for research laboratories. researchgate.net This machine-assisted approach can accelerate the synthesis of libraries of this compound analogues for screening purposes. nih.govresearchgate.net
Table 1: Advantages of Flow Chemistry in the Synthesis of this compound Derivatives
| Feature | Benefit in Synthesis | Relevant Findings |
|---|---|---|
| Enhanced Safety | Allows for the use of hazardous reagents or extreme conditions in a controlled, small-volume environment. | Can accommodate improved safety through appropriate monitoring and remote control. durham.ac.uk |
| Precise Control | Exact manipulation of temperature, pressure, and residence time leads to higher selectivity and yield. | Key for optimizing reactions, with the ability to vary parameters automatically. nih.govsoci.org |
| Rapid Optimization | Automated platforms can perform hundreds of experiments in a short time to identify optimal conditions. nih.gov | Simplex and Design of Experiments (DOE) statistical tools can be used for automatic optimization. soci.org |
| Scalability | Transition from laboratory-scale discovery to larger-scale production is simplified. soci.org | Early implementation of flow chemistry can significantly ease the transition from discovery to process chemistry. soci.org |
| Multi-step Synthesis | Seamlessly connects multiple reaction steps without intermediate isolation and purification. mdpi.com | Enables efficient, multistep sequences leading directly to complex molecules. rsc.org |
The principles of green chemistry are increasingly guiding the development of synthetic routes to reduce environmental impact. This involves using sustainable starting materials, minimizing waste, and employing catalytic rather than stoichiometric reagents. unibo.it A promising future direction is the synthesis of piperidines from biomass-derived platform chemicals like furfural. nih.gov For example, a one-pot reductive amination of furfural using a surface single-atom alloy catalyst has been shown to produce piperidine in high yield under mild conditions. nih.gov
Biocatalysis, the use of enzymes to perform chemical transformations, offers unparalleled selectivity and operates under mild, environmentally benign conditions. news-medical.net A novel method combining biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling simplifies the synthesis of complex piperidines. news-medical.net In this two-stage process, enzymes are used to selectively add a hydroxyl group to the piperidine ring, which is then further functionalized. news-medical.net This approach significantly reduces the number of steps required compared to traditional methods and avoids the use of expensive and toxic heavy metal catalysts like palladium. news-medical.net Such strategies could be adapted for the sustainable and stereoselective synthesis of this compound precursors.
Advanced Functionalization and Derivatization Strategies
Directly modifying the piperidine ring of this compound with high precision is key to creating novel molecules with tailored functions. Emerging research focuses on catalyst-controlled reactions that can selectively functionalize specific C-H bonds, as well as on methods to build complex, multi-ring structures.
Achieving site-selective functionalization of the piperidine ring is a significant challenge due to the similar reactivity of its various C-H bonds. However, recent advances in rhodium-catalyzed reactions have demonstrated remarkable control over regioselectivity. nih.govnih.gov The outcome of the functionalization can be directed to the C2, C3, or C4 position by carefully selecting the catalyst and the nitrogen-protecting group. nih.govnih.govd-nb.info
For instance, C-H functionalization of N-Boc-piperidine using a specific rhodium catalyst generates 2-substituted analogues, while using a different catalyst with N-α-oxoarylacetyl-piperidines produces 4-substituted analogues. nih.govnih.gov Direct functionalization at the C3 position is electronically disfavored; however, this can be achieved indirectly through the cyclopropanation of a tetrahydropyridine followed by a reductive, stereoselective ring-opening of the cyclopropane intermediate. nih.govd-nb.info These catalyst- and substrate-controlled strategies provide a powerful toolkit for the precise, late-stage diversification of the this compound scaffold, enabling the synthesis of specific isomers with high fidelity.
Table 2: Catalyst and Protecting Group Control of Regioselectivity in Piperidine Functionalization
| Target Position | Nitrogen Protecting Group | Catalyst | Strategy |
|---|---|---|---|
| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | Direct C-H Insertion nih.govd-nb.info |
| C2 | N-brosyl | Rh₂(R-TPPTTL)₄ | Direct C-H Insertion nih.govd-nb.info |
| C3 | N-Boc | Various Rhodium Catalysts | Indirect; Cyclopropanation followed by reductive ring-opening nih.govd-nb.info |
| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Direct C-H Insertion nih.govnih.gov |
The this compound framework can serve as a foundational building block for the synthesis of more complex, polycyclic, and annulated (fused-ring) structures. nih.gov Such scaffolds are of great interest in drug discovery and materials science. One emerging strategy involves the generation and trapping of highly reactive intermediates like 3,4-piperidyne. nih.gov This intermediate can undergo cycloaddition reactions with various trapping agents to rapidly construct piperidine-fused bicyclic systems. nih.gov
Another powerful approach is the use of domino reactions, where a single synthetic operation triggers a cascade of bond-forming events to build molecular complexity efficiently. rsc.org A stereoselective three-component vinylogous Mannich-type reaction can be used to construct a chiral dihydropyridinone, which serves as a versatile intermediate. rsc.org When a suitably functionalized substrate is used, this intermediate can undergo a subsequent intramolecular cyclization to form a second piperidine ring, leading to chiral quinolizidine structures. rsc.org These methods provide efficient pathways to incorporate the this compound motif into novel and complex three-dimensional architectures.
Computational Design and Rational Synthesis of this compound Analogues with Tuned Non-Biological Properties
While piperidine derivatives are extensively studied for their biological activity, computational tools are opening new avenues for designing analogues with specific non-biological properties for applications in materials science, catalysis, and chemical sensing. Rational design, guided by computational modeling, allows for the in silico prediction of molecular properties before committing to synthetic efforts. researchgate.net
Techniques such as fragment-based quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations can be adapted to predict physical and chemical properties instead of biological activity. researchgate.net For example, a computational workflow could be employed to design this compound analogues with tailored electronic, optical, or coordination properties. By systematically modifying the substituents on the piperidine ring and at the carboxyl groups in silico, researchers can screen virtual libraries of compounds to identify candidates with desired characteristics, such as specific fluorescence spectra, metal-binding affinities for catalysis, or self-assembly behavior for creating novel materials. This "synthesis-on-demand" approach, where molecules are designed computationally for a specific function and then synthesized, represents a paradigm shift towards a more efficient and targeted discovery of functional molecules.
Table 3: Hypothetical Workflow for Computational Design of Functional Materials
| Step | Action | Tools/Techniques | Desired Outcome |
|---|---|---|---|
| 1. Define Target Property | Specify the desired non-biological property (e.g., metal chelation, fluorescence, polymerizability). | - | A clear set of physical or chemical parameters to optimize. |
| 2. Generate Virtual Library | Create a library of virtual this compound analogues with diverse functional groups. | Combinatorial chemistry software | A large, diverse set of candidate structures. |
| 3. Property Prediction | Calculate the target properties for each analogue in the virtual library. | Density Functional Theory (DFT), Molecular Dynamics (MD), QSAR models | A ranked list of candidates based on predicted performance. |
| 4. Prioritize Candidates | Select the most promising candidates for synthesis based on predicted properties and synthetic feasibility. | Data analysis, expert review | A small set of high-priority target molecules. |
| 5. Rational Synthesis | Synthesize the prioritized candidates using advanced, selective methods. | Chemo- and stereoselective functionalization techniques | Physical samples of the designed molecules. |
| 6. Experimental Validation | Measure the properties of the synthesized compounds and compare them with computational predictions. | Spectroscopy, calorimetry, electrochemical analysis | Confirmation of the design strategy and refinement of computational models. |
Exploration of New Non-Traditional Applications in Materials Science and Catalysis
The distinct structural characteristics of this compound open up possibilities for its use in creating novel materials and catalytic systems. The saturated piperidine ring offers conformational flexibility, a feature that distinguishes it from its aromatic analog, pyridine-3,5-dicarboxylic acid, which has been extensively used in the synthesis of metal-organic frameworks (MOFs). rsc.orgresearchgate.netmdpi.com
In Materials Science:
The primary area of exploration for this compound in materials science lies in its potential as a flexible linker for the construction of coordination polymers and MOFs. The conformational freedom of the piperidine ring could lead to the formation of dynamic frameworks with interesting properties, such as guest-induced structural transformations or "soft porosity." These materials could have applications in gas storage, separation, and sensing.
A comparative overview of the structural features of this compound and its pyridine (B92270) analogue highlights their differing potential in materials synthesis:
| Feature | This compound | Pyridine-3,5-dicarboxylic Acid |
| Ring Structure | Saturated, flexible (chair/boat conformations) | Aromatic, rigid, planar |
| Coordination Geometry | Non-planar arrangement of carboxylates | Planar arrangement of carboxylates |
| Potential Frameworks | Flexible, potentially dynamic frameworks | Rigid, porous frameworks |
| Intermolecular Interactions | Hydrogen bonding involving the N-H group | Pi-stacking interactions |
The presence of the N-H group in the piperidine ring also allows for post-synthetic modification, where the nitrogen atom can be functionalized to introduce new properties or catalytic sites within the material.
In Catalysis:
The piperidine moiety is a well-established scaffold in organocatalysis, often utilized for its basic nitrogen atom. tuodaindus.com The dicarboxylic acid functionality in this compound introduces acidic sites, making it a candidate for bifunctional catalysis. This dual functionality could be exploited in reactions requiring both an acid and a base catalyst, potentially leading to enhanced reactivity and selectivity.
Furthermore, the carboxylic acid groups can serve as anchoring points to immobilize the piperidine catalyst onto solid supports, such as silica or polymers. This would facilitate catalyst recovery and recycling, a key aspect of green chemistry. The synthesis of functionalized piperidine derivatives through multicomponent reactions is a testament to the versatility of the piperidine skeleton in creating diverse molecular architectures for various applications, including catalysis. taylorfrancis.comnih.gov
Synergistic Approaches Combining Experimental and Theoretical Studies for Deeper Mechanistic Understanding
To unlock the full potential of this compound in materials science and catalysis, a combined experimental and theoretical approach is crucial. Computational studies, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide invaluable insights into the structure, properties, and reactivity of this molecule and its derivatives.
Predicting Material Properties:
Computational modeling can be employed to predict the structures of coordination polymers and MOFs formed from this compound and various metal ions. These simulations can help in understanding the role of the flexible piperidine linker in determining the final architecture and porosity of the material. Theoretical calculations can also predict properties such as gas adsorption isotherms and mechanical stability, guiding experimental efforts towards the synthesis of materials with desired functionalities. Computational studies on other piperidine derivatives have successfully been used to develop quantitative structure-activity relationship (QSAR) models and to understand their binding interactions with biological targets. rsc.orgresearchgate.netnih.govnih.govresearchgate.net
Elucidating Catalytic Mechanisms:
For catalytic applications, theoretical studies can elucidate the reaction mechanisms of processes catalyzed by this compound. By modeling the transition states and reaction pathways, researchers can understand the role of both the acidic and basic sites in the catalytic cycle. This mechanistic understanding is key to optimizing reaction conditions and designing more efficient catalysts. For instance, computational studies have been instrumental in understanding the catalytic cycles of various reactions involving piperidine derivatives.
The synergy between experimental synthesis and characterization and theoretical modeling will be paramount in advancing the science of this compound. Experimental findings will provide the necessary data to validate and refine theoretical models, while computational predictions will guide the rational design of new materials and catalysts with tailored properties and functions.
Q & A
Q. What are the optimal synthetic routes for preparing piperidine-3,5-dicarboxylic acid derivatives?
Methodological Answer: this compound derivatives are typically synthesized via multi-step organic reactions. A high-yield approach involves:
- Step 1 : Reacting tert-butoxycarbonyl (Boc)-protected intermediates with dicarboxylic acid precursors. For example, 1-(tert-butoxycarbonyl)this compound can be synthesized by hydrolysis of ester precursors under basic conditions, achieving yields up to 80.9% .
- Step 2 : Purification via recrystallization and validation using (e.g., δ 1.40 ppm for Boc-group protons) and elemental analysis (e.g., C: 52.96%, H: 6.99%) .
- Alternative methods include the Mannich reaction for synthesizing bicyclic derivatives, though yields and stereochemical outcomes require optimization .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and analytical techniques is essential:
- NMR Spectroscopy : identifies proton environments (e.g., δ 4.10–4.12 ppm for piperidine ring protons), while confirms carboxylate carbons (~170 ppm) .
- Elemental Analysis : Verify stoichiometry (e.g., CHNO) with <0.3% deviation from calculated values .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves hydrogen bonding networks and molecular packing, critical for confirming stereochemistry .
Advanced Research Questions
Q. How can this compound be applied in designing metal-organic frameworks (MOFs)?
Methodological Answer: this compound’s rigid, bifunctional structure makes it a promising ligand for MOFs:
- Coordination Modes : The two carboxylate groups can bind metal nodes (e.g., Zn, Cu) to form 2D or 3D frameworks. Adjust pH during synthesis to control deprotonation and coordination geometry .
- Functionalization : Introduce substituents to the piperidine ring to modulate pore size and chemical stability. For example, fluorinated derivatives enhance hydrophobicity for gas storage applications .
- Validation : Use BET surface area analysis and powder XRD to confirm framework porosity and crystallinity .
Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound derivatives?
Methodological Answer: Stereochemical control is critical for biological and catalytic applications:
- Chiral Resolution : Employ chiral HPLC with cellulose-based columns to separate diastereomers (e.g., rel-(3R,5S) vs. rel-(3S,5R)) .
- Asymmetric Catalysis : Use chiral auxiliaries or catalysts during cyclization steps to favor desired enantiomers. For example, Evans’ oxazolidinones can induce >90% enantiomeric excess .
- Crystallographic Validation : Resolve absolute configuration via single-crystal XRD with anomalous scattering (e.g., Cu-Kα radiation) .
Q. How should researchers reconcile discrepancies between computational predictions and experimental data for this compound derivatives?
Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility:
- DFT Optimization : Perform geometry optimizations in implicit solvent models (e.g., SMD for water) to better match experimental shifts .
- Dynamic NMR : Analyze variable-temperature NMR to detect ring-flipping or hydrogen bonding dynamics that DFT may overlook .
- Hirshfeld Surface Analysis : Compare computed and experimental intermolecular interactions (e.g., C–H···O bonds) to refine crystal packing models .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: While specific safety data for this compound is limited, general precautions for dicarboxylic acids apply:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
